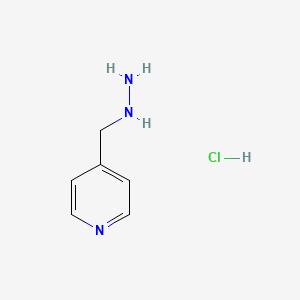

2-((Pyridin-4-yl)methyl)hydrazine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

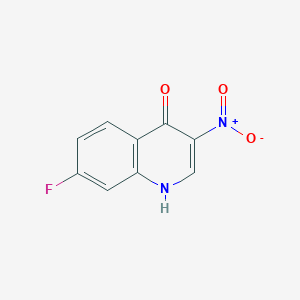

The compound "2-((Pyridin-4-yl)methyl)hydrazine hydrochloride" is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their ability to coordinate with metals and are often used in the synthesis of various complex organic molecules and metal complexes. The specific compound is a hydrazine derivative, which implies the presence of an NH2-NH- moiety attached to a pyridine ring.

Synthesis Analysis

The synthesis of pyridine derivatives can involve various strategies, including cycloaddition reactions and condensation reactions. For instance, the synthesis of 3,6-di(pyridin-2-yl)pyridazines, which are structurally related to the compound of interest, can be achieved through inverse-electron-demand Diels-Alder reactions between acetylenes and 1,2,4,5-tetrazines under microwave-assisted conditions . Similarly, the synthesis of 1-(pyrimidin-2-yl)-2-(4-aryl-1,3-thiazol-2-yl)hydrazines involves the reaction of 2-hydrazinopyrimidine hydrochlorides with potassium thiocyanate followed by Hantzsch condensation with aryl chloromethyl ketones . These methods highlight the versatility of hydrazine derivatives in forming complex heterocyclic structures.

Molecular Structure Analysis

The molecular structure of hydrazine derivatives can exhibit various tautomeric forms due to the presence of nitrogen atoms capable of protonation and deprotonation. For example, the rearrangement of ethyl 2-(3-amino-4-pyridinyl)hydrazinecarboxylate hydrochloride to 1-amino-1H-imidazo[4,5-c]pyridin-2(3H)one hydrochloride demonstrates the structural flexibility of such compounds . The molecular structure is also influenced by the substituents on the pyridine ring, which can lead to different electronic and steric effects.

Chemical Reactions Analysis

Pyridine derivatives, including those containing the hydrazine moiety, can undergo various chemical reactions. For example, (3,5-dichloro-2-pyridyl)hydrazine can react with carbonyl compounds to form hydrazones and with acid anhydrides to form N'-acyl derivatives . These reactions are indicative of the reactivity of the hydrazine group towards electrophilic reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazine derivatives are influenced by their molecular structure. For instance, the X-ray diffraction analysis of copper(II)-benzoylpyridine-2-quinolinyl hydrazone complex reveals the conformation of the molecule in the solid state and the coordination pattern with the metal ion . The electronic properties of these compounds can be studied using methods like Zerner's intermediate neglect of differential overlap (ZINDO/1) and density functional theory (DFT), which provide insights into their UV-Vis absorption spectra and potential biological activities .

Wissenschaftliche Forschungsanwendungen

Antitubercular Activity

Studies have explored the modification of the isoniazid structure with derivatives like 2-((Pyridin-4-yl)methyl)hydrazine hydrochloride, evaluating their antitubercular activity against various strains of mycobacteria. Such derivatives displayed in vitro efficacy comparable to isoniazid, with some showing significant activity against isoniazid-resistant non-tuberculous mycobacteria. This highlights their potential for the rational design of new leads for antitubercular compounds (Asif, 2014).

Synthesis of Pyridazine and Pyridazone Analogues

Pyridazine and pyridazone analogues, synthesized through reactions involving hydrazine derivatives, are reported for their interesting biological activities, especially related to the cardiovascular system. The review on synthetic protocols of these analogues underscores the versatility of hydrazine derivatives in synthesizing compounds with a variety of biological activities (Jakhmola et al., 2016).

Heterocyclic N-oxide Molecules

The synthesis and chemistry of heterocyclic N-oxide derivatives, including those from pyridine, highlight their usefulness as versatile synthetic intermediates with significant medicinal applications. These compounds have been applied in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and have shown potential in anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).

Antineoplastic Action of Hydrazines

The antineoplastic activities of hydrazines and hydrazine-containing natural products have been reviewed, with findings indicating that many such compounds, including base hydrazine and its analogues, exhibited antineoplastic actions in animals and some in humans. This suggests the potential of these compounds in cancer chemotherapeutic applications, despite concerns over carcinogenic properties in a substantial number of hydrazine class compounds (Tóth, 1996).

Monoamine Oxidase Inhibitors in Hypertension

Research has documented the antihypertensive effects of monoamine oxidase inhibitors, including specific hydrazine derivatives. These inhibitors demonstrate primarily postural hypotension and are potentiated by simultaneous administration of chlorothiazide, indicating their potential use in hypertension therapy (Maxwell et al., 1960).

Wirkmechanismus

Target of Action

It is known that similar hydrazine-coupled pyrazole derivatives have shown potent antileishmanial and antimalarial activities . These compounds have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .

Mode of Action

Related hydrazine-coupled pyrazole derivatives have shown to interact with their targets, resulting in antileishmanial and antimalarial activities .

Biochemical Pathways

Related compounds have been shown to have an impact on the life cycle of leishmania and plasmodium species .

Result of Action

Related compounds have shown potent antileishmanial and antimalarial activities .

Eigenschaften

IUPAC Name |

pyridin-4-ylmethylhydrazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.ClH/c7-9-5-6-1-3-8-4-2-6;/h1-4,9H,5,7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNRWHUKMYOKCMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CNN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1,2,2,3,3-Hexafluoro-1-(trifluoromethoxy)-3-[(1,2,2-trifluorovinyl)oxy]propane](/img/structure/B1344276.png)

![6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B1344283.png)

![6-Bromo-2-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1344285.png)